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molecular formula C13H20N2O3 B8526432 4-Amino-3-(3-dimethylamino-propoxy)-benzoic acid methyl ester

4-Amino-3-(3-dimethylamino-propoxy)-benzoic acid methyl ester

Cat. No. B8526432
M. Wt: 252.31 g/mol
InChI Key: DBITVIUWKCMANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608618B2

Procedure details

To a stirred, cooled (about 0° C.) solution of 3-(3-dimethylamino-propoxy)-4-nitro-benzoic acid methyl ester (282 mg, 1.0 mmol) in methanol (2 mL) and saturated aqueous ammonium chloride (1 mL) was added zinc dust (2.0 mmol). After stirring for 12 hours, the reaction was diluted with 30 mL of ethyl acetate and washed with 30 mL of 10% aqueous sodium carbonate (2×30. mL), brine (1×30 mL), then dried (MgSO4), and filtered. The filtered solution was concentrated under reduced pressure to yield the desired product as a tan solid (88% yield). 1H-NMR (400 MHz, CDCl3) δ 7.52 (d, 1H), 7.48 (s, 1H), 7.25 (s, 1H), 6.65 (d, 1H), 4,29 (br s, 1H), 4.09 (t, 2H), 3.85 (s, 3H), 2.49 (t, 2H), 2.25 (s, 6H), 2.00 (m, 2H).
Name
3-(3-dimethylamino-propoxy)-4-nitro-benzoic acid methyl ester
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mmol
Type
catalyst
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([O:13][CH2:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])[CH:5]=1>CO.[Cl-].[NH4+].C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:13][CH2:14][CH2:15][CH2:16][N:17]([CH3:18])[CH3:19])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
3-(3-dimethylamino-propoxy)-4-nitro-benzoic acid methyl ester
Quantity
282 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OCCCN(C)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 30 mL of 10% aqueous sodium carbonate (2×30. mL), brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)OCCCN(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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